molecular formula C16H16N4O3S2 B280777 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide

Número de catálogo: B280777
Peso molecular: 376.5 g/mol
Clave InChI: ZKNMJBZSLDLYAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells and is a promising target for the treatment of B cell malignancies.

Mecanismo De Acción

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B cells. By inhibiting BTK, this compound induces apoptosis and inhibits the growth of B cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit the proliferation of B cell malignancies in vitro and in vivo. In preclinical models, this compound has also been shown to reduce the levels of circulating B cells and to decrease the size of lymphoid organs. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in B cell signaling pathways. This compound has also shown promising antitumor activity in preclinical models of B cell malignancies, making it a potential therapeutic agent. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Direcciones Futuras

There are several future directions for the study of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide. First, clinical trials are needed to determine the safety and efficacy of this compound in humans. Second, the combination of this compound with other therapies, such as venetoclax and obinutuzumab, should be further explored. Third, the role of BTK in other diseases, such as autoimmune disorders, should be investigated. Fourth, the development of more potent and selective BTK inhibitors should be pursued. Finally, the mechanisms of resistance to BTK inhibitors, such as this compound, should be studied to develop strategies to overcome resistance.

Métodos De Síntesis

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)aniline, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form this compound. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. In these models, this compound has shown potent antitumor activity and has been well-tolerated. This compound has also been shown to enhance the efficacy of other therapies, such as venetoclax and obinutuzumab, in preclinical models.

Propiedades

Fórmula molecular

C16H16N4O3S2

Peso molecular

376.5 g/mol

Nombre IUPAC

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H16N4O3S2/c1-10-3-4-11(2)15(7-10)25(22,23)20-12-5-6-13(21)14(8-12)24-16-17-9-18-19-16/h3-9,20-21H,1-2H3,(H,17,18,19)

Clave InChI

ZKNMJBZSLDLYAV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

SMILES canónico

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Solubilidad

41.6 [ug/mL]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.